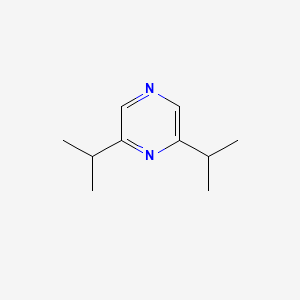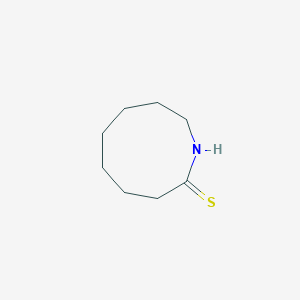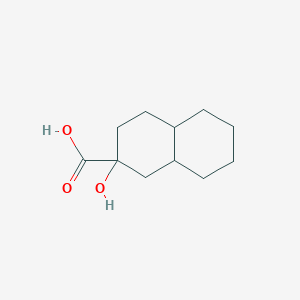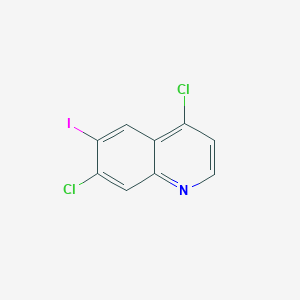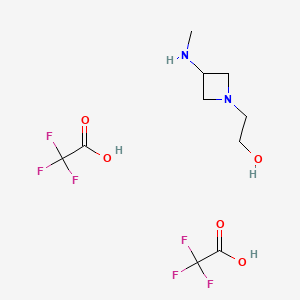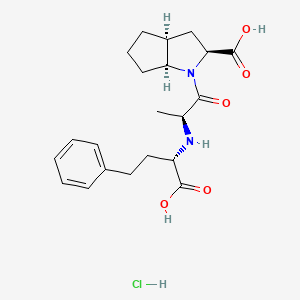
Ramiprilate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ramiprilate hydrochloride is the hydrochloride salt form of ramiprilate, which is the active metabolite of ramipril. Ramipril is a prodrug that belongs to the class of angiotensin-converting enzyme inhibitors. It is primarily used in the management of hypertension and congestive heart failure. This compound exerts its effects by inhibiting the angiotensin-converting enzyme, thereby reducing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ramiprilate hydrochloride is synthesized from ramipril through hydrolytic cleavage of the ester group in ramipril. The synthesis involves the following steps:
Hydrolysis: Ramipril is hydrolyzed to ramiprilate using an aqueous solution of hydrochloric acid under controlled temperature and pH conditions.
Purification: The resulting ramiprilate is purified through crystallization or chromatography techniques to obtain a high-purity product.
Formation of Hydrochloride Salt: Ramiprilate is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of ramipril followed by purification and salt formation. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ramiprilate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in ramipril is hydrolyzed to form ramiprilate.
Salt Formation: Ramiprilate reacts with hydrochloric acid to form this compound.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid, controlled temperature, and pH.
Salt Formation: Hydrochloric acid.
Major Products
Hydrolysis: Ramiprilate.
Salt Formation: this compound.
Wissenschaftliche Forschungsanwendungen
Ramiprilate hydrochloride has several scientific research applications, including:
Pharmacological Studies: It is used to study the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors.
Toxicology: Research on the toxicological effects of this compound helps in understanding its safety profile.
Clinical Trials: It is used in clinical trials to evaluate its efficacy and safety in treating hypertension and heart failure.
Biochemical Research: Studies on the molecular mechanisms of angiotensin-converting enzyme inhibition.
Wirkmechanismus
Ramiprilate hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benazepril
- Fosinopril
- Quinapril
Uniqueness
Ramiprilate hydrochloride is unique due to its high potency and long duration of action compared to other angiotensin-converting enzyme inhibitors. It has a favorable pharmacokinetic profile, making it effective in managing hypertension and heart failure with fewer side effects .
Eigenschaften
Molekularformel |
C21H29ClN2O5 |
|---|---|
Molekulargewicht |
424.9 g/mol |
IUPAC-Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H28N2O5.ClH/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28;/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28);1H/t13-,15-,16-,17-,18-;/m0./s1 |
InChI-Schlüssel |
RDOAXUOAUIEDLE-IHKHYVGZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl |
Kanonische SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


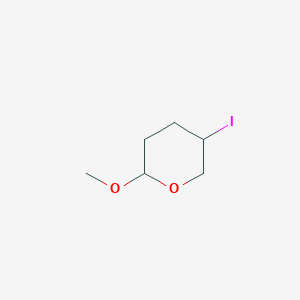

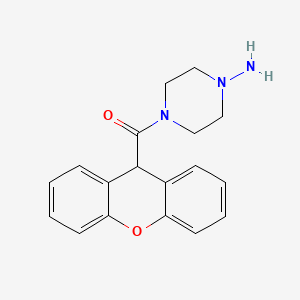
![3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13095373.png)

![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)


